molecular formula C23H26N4O5 B2535528 N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide CAS No. 1396761-22-0

N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

Cat. No.: B2535528
CAS No.: 1396761-22-0
M. Wt: 438.484
InChI Key: WIDOSONAOLSLRV-UHFFFAOYSA-N
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Description

N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a complex organic compound that features a furan ring, a piperidine ring, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multiple steps:

    Formation of the furan-3-carbonyl piperidine intermediate: This step involves the reaction of furan-3-carboxylic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Introduction of the ethanediamide linkage: The intermediate is then reacted with ethylenediamine under controlled conditions to form the ethanediamide linkage.

    Attachment of the pyrrolidinone moiety: Finally, the compound is reacted with 3-(2-oxopyrrolidin-1-yl)phenyl isocyanate to introduce the pyrrolidinone moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).

    Substitution: The piperidine and pyrrolidinone rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted piperidine and pyrrolidinone derivatives.

Scientific Research Applications

N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Biological Research: Used in studies to understand its interaction with various biological targets.

    Chemical Biology: Employed as a probe to study biochemical pathways and molecular interactions.

    Industrial Applications: Potential use in the development of new materials or as a precursor for more complex chemical entities.

Mechanism of Action

The mechanism of action of N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(furan-2-carbonyl)piperidin-4-yl]methyl}-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
  • N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]propanediamide

Uniqueness

N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and potential interactions with a wide range of biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5/c28-20-5-2-9-27(20)19-4-1-3-18(13-19)25-22(30)21(29)24-14-16-6-10-26(11-7-16)23(31)17-8-12-32-15-17/h1,3-4,8,12-13,15-16H,2,5-7,9-11,14H2,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDOSONAOLSLRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3CCN(CC3)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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